Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a piperidine ring, a trifluorobutenyl group, and a pyridinyl methanone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluorobutenyl intermediate: This step involves the reaction of a suitable starting material with trifluorobutene under controlled conditions to introduce the trifluorobutenyl group.
Introduction of the sulfanyl group: The trifluorobutenyl intermediate is then reacted with a thiol compound to form the sulfanyl derivative.
Coupling with pyridinyl methanone: The sulfanyl derivative is coupled with a pyridinyl methanone precursor under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluorobutenyl or sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions depending on the reactivity of the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: New compounds with substituted functional groups
Scientific Research Applications
Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular processes.
Inducing oxidative stress: Leading to cellular damage and apoptosis in certain cell types.
Comparison with Similar Compounds
Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Properties
IUPAC Name |
piperidin-1-yl-[2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2OS/c16-12(13(17)18)6-10-22-14-11(5-4-7-19-14)15(21)20-8-2-1-3-9-20/h4-5,7H,1-3,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNUQXFVUHCKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.